7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,5-dimethylbenzyl)-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives as Pharmacological Agents
Purine derivatives have been extensively researched for their pharmacological potential. A study highlighted the design and synthesis of purine connected piperazine derivatives aimed at identifying new, potent inhibitors of Mycobacterium tuberculosis. These compounds were synthesized to target MurB, disrupting the biosynthesis of the peptidoglycan and exerting antiproliferative effects. This research underscores the therapeutic potential of purine derivatives in treating tuberculosis, showcasing the importance of such compounds in developing new antimicrobial agents (Konduri et al., 2020).
Piperazine Derivatives in Antidepressant and Anxiolytic Therapies
Another area of interest involves the synthesis of piperazine derivatives, especially those linked to purine moieties. These compounds have been investigated for their potential psychotropic activity, particularly their affinity for serotonin receptors, which could be beneficial in treating depression and anxiety. For instance, a study developed 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their affinity and selectivity profile for serotonin receptors, indicating their potential as therapeutic agents for mood disorders (Chłoń-Rzepa et al., 2013).
Innovative Chemical Synthesis
The chemical synthesis of derivatives like the subject compound often serves as a foundation for developing new pharmaceuticals. The synthesis techniques employed can provide novel methods for creating compounds with enhanced biological activity or reduced toxicity. For example, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, acting as ABC ring models of saframycins, illustrates the innovative approaches to synthesizing complex molecules that could have significant implications in drug discovery and development (Saito et al., 1997).
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-18-6-5-7-21(14-18)16-31-10-12-32(13-11-31)26-28-24-23(25(34)29-27(35)30(24)4)33(26)17-22-15-19(2)8-9-20(22)3/h5-9,14-15H,10-13,16-17H2,1-4H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBHHGJZJONFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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